Biochemical Potency vs. GSK'872
Ripk3-IN-3 demonstrates potency against RIPK3 that is directly comparable to that of GSK'872, the most widely cited RIPK3 inhibitor, providing a well-characterized alternative for mechanistic studies. In a head-to-head comparison, the inhibitory activity of Ripk3-IN-3 against RIPK3 was found to be comparable to GSK'872 (2) in biochemical kinase assays [1].
| Evidence Dimension | Potency against RIPK3 kinase activity |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | GSK'872 (2) |
| Quantified Difference | Comparable activity (not significantly different) |
| Conditions | Biochemical kinase assay [1] |
Why This Matters
This validates Ripk3-IN-3 as a potent tool for RIPK3 inhibition, offering a chemically distinct alternative for target validation and minimizing compound-specific artifacts.
- [1] Lee, Y., et al. Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors. Eur. J. Med. Chem. 2023, 262, 115635. View Source
